tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate
Overview
Description
Tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, commonly known as T-BMC, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is commonly used in the synthesis of other compounds. T-BMC has been found to have a wide range of biochemical and physiological effects, making it an attractive compound for research.
Scientific Research Applications
Foldamer Research
The compound tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, which is structurally related to tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, has been used as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This research aims at understanding the folding and self-assembly properties of synthetic oligomers, which could have implications for developing new materials and understanding biological processes (Abbas et al., 2009).
Antimitotic Agents
Research into antimitotic agents, which are crucial for cancer therapy, has involved compounds structurally related to tert-butyl (5-methoxypyridin-3-yl)methylcarbamate. These studies focus on the synthesis and biological evaluation of compounds that could potentially disrupt mitotic processes in cancer cells, leading to the development of new therapeutic agents (Temple & Rener, 1992).
Oxidation and Metabolism Studies
The oxidation of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate and related compounds has been examined to understand their metabolic pathways in various organisms, including insects and mammals. These studies are essential for assessing the environmental impact and safety of these compounds when used as pesticides or in other industrial applications (Douch & Smith, 1971).
Photophysical Properties and Organic Optoelectronic Applications
Compounds derived from tert-butyl (5-methoxypyridin-3-yl)methylcarbamate have been studied for their photophysical properties, with potential applications in organic optoelectronic devices such as organic light-emitting diodes (OLEDs). These studies contribute to the development of new materials for electronics and photonics (Hu et al., 2013).
Synthetic Methodologies and Chemical Transformations
Research has also focused on developing synthetic methodologies involving tert-butyl (5-methoxypyridin-3-yl)methylcarbamate and related compounds. These studies aim to improve the efficiency of chemical syntheses and to discover new reactions and pathways for producing complex molecules (Guinchard et al., 2005).
properties
IUPAC Name |
tert-butyl N-[(5-methoxypyridin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-7-9-5-10(16-4)8-13-6-9/h5-6,8H,7H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVFFEIBBYVREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673827 | |
Record name | tert-Butyl [(5-methoxypyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate | |
CAS RN |
1105675-60-2 | |
Record name | tert-Butyl [(5-methoxypyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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